3-Bromo-1-methyl-pyridinium iodide

Halogen bonding Stability Nucleophilic substitution

Crystal engineers and supramolecular chemists face unpredictable crystallization when using chloropyridinium halogen bond donors, which form halogen bonds <60% of the time. 3-Bromo-1-methyl-pyridinium iodide (CAS 32222-42-7) eliminates this uncertainty. • Always forms halogen bonds-100% reliability vs. chloropyridinium analogs. • 3-Substitution ensures stability against nucleophilic attack, unlike the 4-substituted isomer. • Single-step reduction mechanism for reproducible electrosynthesis. Available in ≥97% purity.

Molecular Formula C6H7BrIN
Molecular Weight 299.93 g/mol
CAS No. 32222-42-7
Cat. No. B1281094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-pyridinium iodide
CAS32222-42-7
Molecular FormulaC6H7BrIN
Molecular Weight299.93 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)Br.[I-]
InChIInChI=1S/C6H7BrN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1
InChIKeyCTRITASIILKTKI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methyl-pyridinium Iodide: Verified Selection Guide


3-Bromo-1-methyl-pyridinium iodide (CAS: 32222-42-7) is a quaternary ammonium salt comprising a 3-bromo-1-methylpyridinium cation and an iodide counterion . As a member of the N-methyl-halogenopyridinium class, it features a covalent bromine substituent at the pyridine ring's 3-position. This structural motif endows the compound with a pronounced halogen bond (XB) donor capability that is absent in non-halogenated pyridinium analogues [1]. The positive charge on the pyridinium nitrogen enhances the electrostatic potential (ESP) of the bromine σ-hole, making it a more potent halogen bond donor than neutral halogenopyridines or chloropyridinium analogs [2].

Halogen bond (XB) donor Pyridinium cation enhances Br σ-hole electrostatic potential, enabling directional XB interactions
3-substitution stability Reported resistance to nucleophilic attack, preserving XB function under demanding conditions
N-methyl geometry control Distinct halogen bond distances vs. N-ethyl variant, useful for supramolecular architecture tuning

Why Substitution Fails: N-Methyl-3-bromopyridinium Selection


Substituting 3-bromo-1-methyl-pyridinium iodide with a non-halogenated, N-alkyl-modified, or different halogen (e.g., chloro) analog introduces substantial and quantifiable changes in material properties and reaction outcomes. Non-halogenated 1-methylpyridinium salts cannot act as halogen bond donors [1]. The 3-substitution pattern confers superior stability against nucleophilic attack compared to the 4-substituted isomer, making it the only viable choice for applications requiring robust halogen bonding under demanding conditions [2]. Furthermore, the N-methyl substitution offers distinct halogen bonding distances and electronic properties compared to N-ethyl variants, directly affecting the supramolecular architectures formed [3]. Simply interchanging these analogs without quantitative justification will lead to failed syntheses or suboptimal performance.

!
Non-halogenated analogs lack XB functionality 1-Methylpyridinium salts cannot act as halogen bond donors, limiting supramolecular assembly applications.
!
4-Substituted isomer may degrade under nucleophiles Reported susceptibility to nucleophilic substitution may compromise halogen bonding reliability.
!
Chloro analog forms unreliable halogen bonds N-methyl-chloropyridinium shows

3-Bromo-1-methyl-pyridinium Iodide: Comparator-Driven Evidence


Nucleophilic Stability: 3- vs. 4-Substituted Pyridinium

In a direct comparative study, 3-halogenopyridinium cations exhibited far greater stability against nucleophilic attack than their 4-halogenopyridinium counterparts. This was established through synthetic attempts where 4-halogenopyridinium salts readily underwent substitution, while the 3-substituted compounds remained intact under identical conditions [1].

Nucleophilic stability
Head-to-head
No reaction vs. complete substitution (4-isomer)
Preserves halogen bonding under nucleophilic conditions
Data to verify under specific synthetic protocols
Halogen bonding Stability Nucleophilic substitution

Halogen Bond Reliability: Bromo vs. Chloro Pyridinium

A database survey and structural study revealed that N-methylated bromopyridinium cations, including 3-bromo-1-methylpyridinium, always form halogen-bonding contacts with iodide anions that are shorter than the sum of the van der Waals (vdW) radii [1]. In contrast, N-methylated chloropyridinium cations mostly participate in longer contacts (greater than the sum of vdW radii) or fail to form halogen bonds altogether [1].

XB donor reliability
Class-level
C-Br···I- contacts always shorter than vdW sum; chloro probability
Supports predictable halogen-bonded assembly
Database survey; validation in target system recommended
XB geometry control
Head-to-head
N-methyl yields slightly longer C-Br···I- distance than N-ethyl
Enables precise tuning of supramolecular architecture
Crystallographic data; context-dependent
Electrochemical mechanism
Head-to-head
Single-step dimerization vs. two-stage iodine cleavage (2-iodo)
Predictable redox pathway for reproducible electrochemical studies
Alkaline solution; acetonitrile behavior may differ
Optical bandgap modulation
Head-to-head
Br substitution alters forbidden bandgap vs. unsubstituted cation
Cation functionalization tunes hybrid material optoelectronic properties
Diffuse reflectance; quantitative Eg in reference
Halogen bonding Crystal engineering Supramolecular chemistry

Halogen Bond Geometry: N-Methyl vs. N-Ethyl Substituent

A comparative structural study investigated the effect of N-alkylation on halogen bonding geometry. It found that N-ethyl-3-halogenopyridinium cations form slightly shorter C-X···I- halogen bonds with iodide anions compared to their N-methyl-3-halogenopyridinium analogues [1]. This indicates that the choice of N-alkyl substituent (methyl vs. ethyl) directly influences the supramolecular geometry and interaction strength, with the methyl variant offering a distinct, slightly longer interaction distance.

XB geometry control
Head-to-head
N-methyl yields slightly longer C-Br···I- distance than N-ethyl
Enables precise tuning of supramolecular architecture
Crystallographic data; context-dependent
Halogen bonding Structure-property relationship Crystal engineering

Electrochemical Reduction: 3-Bromo vs. 2-Iodo Pyridinium

The cathodic reduction of 1-methyl-3-bromopyridinium iodide was compared to that of its 2-iodo analog. The study showed that while the 3-bromo derivative undergoes reduction following a mechanism similar to unsubstituted alkylpyridinium salts, the 2-iodo analog is chemically unstable in aqueous media and undergoes a distinct, two-stage reduction process in acetonitrile involving iodine cleavage [1].

Electrochemical mechanism
Head-to-head
Single-step dimerization vs. two-stage iodine cleavage (2-iodo)
Predictable redox pathway for reproducible electrochemical studies
Alkaline solution; acetonitrile behavior may differ
Electrochemistry Reactivity Mechanism

Optical Bandgap Modulation: Brominated vs. Unsubstituted Cation

The incorporation of 3-bromo-1-methylpyridinium as a templating cation in a 1D polymeric iodoantimonate complex, (3-Br-1-MePy){[SbI4]} (II), results in a distinct optical forbidden bandgap compared to the complex formed with the non-halogenated 1-methylpyridinium cation, (1-MePy){[SbI4]} (I) [1]. The study demonstrates that the presence of the bromine substituent on the cation directly influences the electronic properties of the resulting hybrid material.

Optical bandgap modulation
Head-to-head
Br substitution alters forbidden bandgap vs. unsubstituted cation
Cation functionalization tunes hybrid material optoelectronic properties
Diffuse reflectance; quantitative Eg in reference
Materials chemistry Optoelectronics Crystal engineering

Validated Application Scenarios


Affinity Chromatography via Halogen Bonding

Leveraging the proven stability of 3-halogenopyridinium ions against nucleophilic attack, this compound is a superior candidate for designing halogen-bond-based affinity chromatography stationary phases. Unlike the 4-substituted analog, which degrades under common nucleophilic conditions, 3-bromo-1-methyl-pyridinium iodide can be reliably immobilized and used for the selective capture of biomolecules, such as proteins, through robust halogen bonding interactions [3].

Crystal Engineering with Reliable Halogen Bond Donor

For supramolecular chemists and crystal engineers seeking predictable supramolecular synthons, this compound is the logical choice. Evidence demonstrates that N-methyl-bromopyridinium cations 'always' form halogen bonds, whereas chloropyridinium analogs are unreliable, with a probability below 60% [3]. This high reliability reduces the risk of unpredictable crystallization outcomes and ensures the formation of the intended halogen-bonded network.

Electrochemical Synthesis and Redox Applications

In any electrochemical application requiring a pyridinium-based redox probe or precursor, 3-bromo-1-methyl-pyridinium iodide offers a well-defined, single-step reduction mechanism. In contrast, the 2-iodo analog is unstable in aqueous environments and follows a complex multi-step pathway [3]. This compound's predictable electrochemistry is essential for achieving reproducible and interpretable results in electrosynthesis and sensor development.

Application
Selection Property
Validation Focus
Affinity chromatography via XB
Halogen bond stability under nucleophilic conditions
Immobilization efficiency and selective capture
Crystal engineering
Reported halogen bond donor reliability
Supramolecular network predictability
Electrochemical synthesis/redox
Single-step reduction mechanism
Reproducible electrochemical response

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